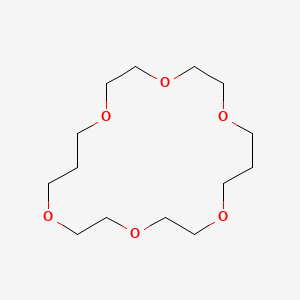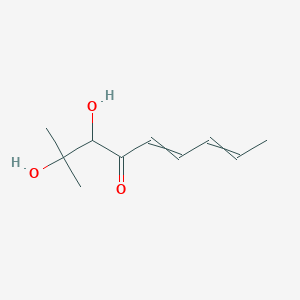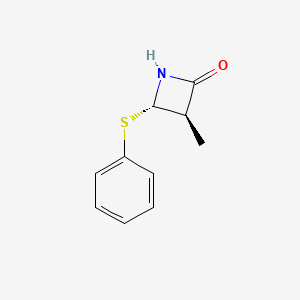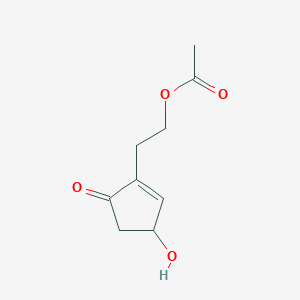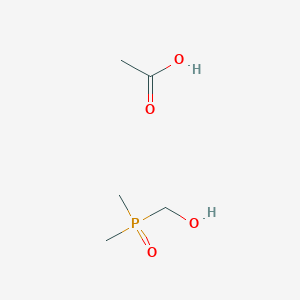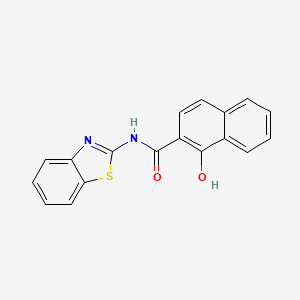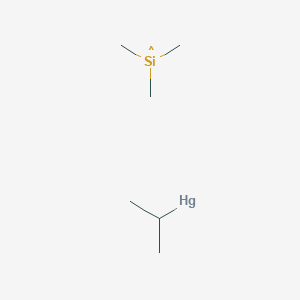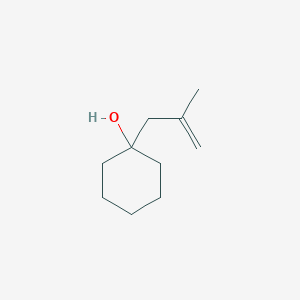![molecular formula C17H12N2O10S2 B14649406 3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid CAS No. 52788-87-1](/img/structure/B14649406.png)
3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a naphthalene ring system with hydroxy and sulfonyl substituents. It is used in various scientific research applications due to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is functionalized with hydroxy and sulfonyl groups through sulfonation and hydroxylation reactions. The intermediate product is then reacted with hydrazine to form the hydrazinyl derivative. Finally, this intermediate is coupled with benzoic acid under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove sulfonyl groups or to convert the hydrazinyl group to an amine.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the hydroxy and sulfonyl groups, which can form hydrogen bonds and electrostatic interactions with the target molecules. The hydrazinyl group may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid: Unique due to its specific functional groups and structure.
2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid: Lacks one of the sulfonyl groups, resulting in different chemical properties.
This compound methyl ester: Contains a methyl ester group instead of the carboxylic acid, affecting its reactivity and solubility.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
52788-87-1 |
|---|---|
分子式 |
C17H12N2O10S2 |
分子量 |
468.4 g/mol |
IUPAC 名称 |
3-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O10S2/c20-12-7-11(30(24,25)26)5-9-6-13(31(27,28)29)15(16(21)14(9)12)19-18-10-3-1-2-8(4-10)17(22)23/h1-7,20-21H,(H,22,23)(H,24,25,26)(H,27,28,29) |
InChI 键 |
AJHJNEVTRUDLKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
